Indolin-6-amine CAS 55453-87-7 safety data sheet
Indolin-6-amine CAS 55453-87-7 safety data sheet
This technical guide addresses Indolin-6-amine (6-Aminoindoline).[1][2][3][4]
CRITICAL SAFETY ALERT: CAS MISMATCH DETECTED The CAS number provided in your request (55453-87-7 ) corresponds to Isoxepac (6,11-Dihydro-11-oxodibenzo[b,e]oxepin-2-acetic acid), a completely different chemical entity (NSAID intermediate). This guide strictly covers Indolin-6-amine (CAS 15918-79-3 / 28228-73-1 for HCl salt). Proceeding with the wrong CAS data could lead to catastrophic experimental errors.
Synonyms: 6-Aminoindoline; 2,3-Dihydro-1H-indol-6-amine; 6-Indolinamine Correct CAS: 15918-79-3 (Free Base) | 28228-73-1 (Dihydrochloride)
Part 1: Chemical Identity & Structural Context
Indolin-6-amine is a bicyclic heterocycle characterized by a benzene ring fused to a nitrogen-containing five-membered ring (2,3-dihydro-1H-indole) with a primary amine substituent at the 6-position.[1][3] Unlike its oxidized counterpart (6-aminoindole), the 2,3-position is saturated.
This saturation fundamentally alters its reactivity profile:
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Conformational Flexibility: The five-membered ring is not planar, allowing for different binding modes in protein pockets (e.g., kinase hinge regions).
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Oxidation Susceptibility: The indoline core is electronically rich and prone to spontaneous aromatization (oxidation) to the indole form upon exposure to air and light.
Physical Properties Table
| Property | Data | Note |
| Molecular Formula | C₈H₁₀N₂ | |
| Molecular Weight | 134.18 g/mol | Free base |
| Appearance | Off-white to beige/brown solid | Darkens upon oxidation |
| Melting Point | 63–67 °C | Purity dependent |
| Solubility | DMSO, Methanol, DCM | Low water solubility (Free base) |
| pKa (Predicted) | ~4.5 (Aniline N6), ~5.0 (Indoline N1) | Both nitrogens are weakly basic |
Part 2: Critical Safety Profile (SDS Core Analysis)
Signal Word:WARNING
Hazard Statements (GHS Classification)
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H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).[4]
Expert Interpretation of Hazards
While the GHS classification suggests standard irritant properties, the chemical causality implies specific risks:
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Sensitization Potential: As an aniline derivative, Indolin-6-amine has the potential to act as a hapten, binding to skin proteins and causing allergic contact dermatitis over repeated exposure.
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Ocular Damage: The basicity of the free amine (N6) combined with the secondary amine (N1) makes this compound caustic to mucous membranes.
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Genotoxicity Risk: Many amino-aryl compounds are investigated for mutagenicity. While specific data for this CAS is limited, it should be handled as a potential mutagen by analogy to similar anilines.
Part 3: Handling, Storage & Stability (The "Expertise" Pillar)
The Oxidation Trap
The most common failure mode in working with Indolin-6-amine is unintentional dehydrogenation . The transformation to 6-aminoindole is thermodynamically favorable in the presence of atmospheric oxygen and light.
Protocol 1: Storage & Stability Management
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Atmosphere: Must be stored under Argon or Nitrogen .
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Temperature: Long-term storage at -20°C is mandatory to retard oxidation kinetics.
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Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for secondary sealing.
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for handling this compound to prevent degradation.
Figure 1: Quality control and storage logic tree. Darkening indicates oxidation to the indole form.
Part 4: Synthetic Utility & Protocols
Reactivity Profile
Indolin-6-amine possesses two nucleophilic nitrogen atoms:
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N6 (Exocyclic Primary Amine): Sterically accessible, aniline-like nucleophilicity.
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N1 (Endocyclic Secondary Amine): Part of the dihydro-ring system.
Selectivity Insight: In electrophilic substitutions (e.g., acylation), the N6 primary amine is typically the kinetic product due to better accessibility, but the N1 position is also reactive. To selectively functionalize N6, one often requires careful stoichiometry or transient protection of N1 if it is not already substituted.
Experimental Protocol: Selective N-Acylation
Scenario: Synthesizing an amide derivative at the C6 position for SAR (Structure-Activity Relationship) studies.
Reagents:
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Acid Chloride (1.05 eq)
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DIPEA (N,N-Diisopropylethylamine) (1.2 eq)
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DCM (Dichloromethane), anhydrous.
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask and purge with Argon.
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Dissolution: Add Indolin-6-amine and dissolve in anhydrous DCM (0.1 M concentration). Note: If the solution turns dark immediately, your starting material is oxidized.
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Base Addition: Add DIPEA via syringe. The solution acts as an HCl scavenger.
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Cooling: Cool the reaction to 0°C (ice bath). This is critical to favor kinetic selectivity for the primary amine (N6) over the secondary indoline nitrogen (N1).
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Addition: Add the Acid Chloride dropwise over 10 minutes.
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Monitoring (Self-Validation):
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Check TLC after 30 minutes.
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Validation Check: The product spot should be less polar than the starting amine. If two new spots appear, you likely have bis-acylation (N1 and N6).
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-
Quench: Add saturated NaHCO₃ solution.
Pathway Visualization
Figure 2: Reaction pathway showing kinetic selectivity for N6-acylation vs. bis-acylation risks.
Part 5: Emergency Response
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Eye Contact: Immediately flush with saline/water for 15 minutes. The alkaline nature of the amine can cause corneal clouding; seek ophthalmological review.
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Skin Contact: Wash with soap and water.[9][7] Do not use ethanol (may increase absorption).
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Spill Cleanup: Dampen with water to prevent dust. Adsorb on vermiculite. Do not use bleach (hypochlorite) immediately as it may form chloramines; use weak acid (citric acid) to neutralize first.
References
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PubChem. (n.d.).[4] Indolin-6-amine (CID 34185).[3] National Library of Medicine. Retrieved February 24, 2026, from [Link]
Sources
- 1. 1H-INDOL-6-AMINE | CAS 5318-27-4 [matrix-fine-chemicals.com]
- 2. 6-Aminoindole | 5318-27-4 [chemicalbook.com]
- 3. Indolin-6-amine | C8H10N2 | CID 34185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Aminoindole | C8H8N2 | CID 256096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 6-Amino-1-Boc-indoline 95% | CAS: 129488-00-2 | AChemBlock [achemblock.com]
- 7. fishersci.com [fishersci.com]
- 8. 28228-73-1|Indolin-6-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
